N,N'-bis(2-carbamoylphenyl)butanediamide
Description
N,N'-bis(2-carbamoylphenyl)butanediamide is a symmetrical alkanediamide derivative characterized by a central butanediamide backbone (four-carbon chain) flanked by two 2-carbamoylphenyl groups at each terminal nitrogen atom. This structural motif enables hydrogen bonding via the carbamoyl (–CONH₂) groups and aromatic π-π interactions, influencing its solubility, crystallinity, and biological activity. The compound’s synthesis typically involves reacting 2-carbamoylaniline with butanedioyl dichloride in a base like pyridine (analogous to methods described in ), yielding products with moderate to high purity .
Properties
Molecular Formula |
C18H18N4O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N,N'-bis(2-carbamoylphenyl)butanediamide |
InChI |
InChI=1S/C18H18N4O4/c19-17(25)11-5-1-3-7-13(11)21-15(23)9-10-16(24)22-14-8-4-2-6-12(14)18(20)26/h1-8H,9-10H2,(H2,19,25)(H2,20,26)(H,21,23)(H,22,24) |
InChI Key |
KJLBISAQIYTQLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CCC(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-carbamoylphenyl)butanediamide typically involves the reaction of 2-aminobenzamide with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2-aminobenzamide+succinic anhydride→N,N’-bis(2-carbamoylphenyl)butanediamide
Industrial Production Methods
Industrial production of N,N’-bis(2-carbamoylphenyl)butanediamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-carbamoylphenyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N,N’-bis(2-carbamoylphenyl)butanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-bis(2-carbamoylphenyl)butanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzymatic activity. The pathways involved may include the inhibition of metalloproteases or other metal-dependent enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of N,N'-bis(2-carbamoylphenyl)butanediamide are contextualized below against structurally related alkanediamides and diaryl derivatives. Key comparison criteria include substituent effects, chain length, and bioactivity profiles.
Table 1: Structural and Functional Comparison of Selected Alkanediamides
Key Findings:
Chain Length and Bioactivity :
- Butanediamides (n=4) often exhibit balanced lipophilicity and bioactivity. For example, N,N'-bis(3,4-dichlorophenyl)butanediamide inhibits photosynthetic electron transport in spinach chloroplasts at IC₅₀ = 12 µM, outperforming longer-chain analogs (e.g., hexanediamides, IC₅₀ >50 µM) .
- Ethanediamides (n=2) show weaker antimycobacterial activity against M. tuberculosis (MIC >128 µg/mL) compared to butanediamides, likely due to reduced membrane permeability .
Substituent Effects :
- Electron-withdrawing groups (e.g., –Cl, –CF₃): Enhance target binding but reduce solubility. For instance, chlorinated derivatives like N,N'-bis(3,4-dichlorophenyl)butanediamide exhibit potent bioactivity but require organic solvents for dissolution .
- Electron-donating groups (e.g., –OCH₃, –OH): Improve solubility and crystallinity. N,N'-bis(4-ethoxyphenyl)butanediamide demonstrates 57.9% inhibition of Chlorella vulgaris chlorophyll production, attributed to balanced polarity enabling membrane penetration .
Synthetic Accessibility :
- Butanediamides are typically synthesized via condensation of alkanedioyl dichlorides with substituted anilines (). Yields range from 60–85%, with purity confirmed by NMR and elemental analysis .
- Disulfide analogs (e.g., bis(2-carbamoylphenyl) disulfide) require thiol-disulfide exchange reactions, offering divergent reactivity but lower thermal stability .
Pharmacological Potential: Osugacestat, a fluorinated butanediamide, highlights the role of trifluoropropyl groups in enhancing blood-brain barrier penetration for CNS applications . Antitubercular butanediamides remain exploratory; current MIC values (e.g., >64 µg/mL for diaryl derivatives) are inferior to first-line drugs like rifampicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
